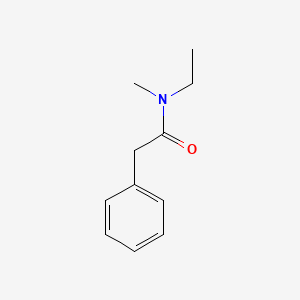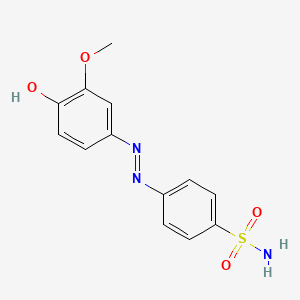
4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide typically involves the diazotization of 4-amino-benzenesulfonamide followed by coupling with 4-hydroxy-3-methoxy-aniline. The reaction conditions often include acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学的研究の応用
4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用機序
The mechanism of action of 4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, its azo bond can undergo reduction in biological systems, leading to the release of active amines that exert various biological effects.
類似化合物との比較
Similar Compounds
- 4-Hydroxy-3-methoxyphenylacetonitrile
- 4-Hydroxy-3-methoxy-benzaldehyde
- 4-Hydroxy-3-methoxyphenylacetone
Uniqueness
4-(4-Hydroxy-3-methoxy-phenylazo)-benzenesulfonamide is unique due to its specific azo linkage and the presence of both hydroxy and methoxy groups on the aromatic ring. These functional groups contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
105402-32-2 |
|---|---|
分子式 |
C13H13N3O4S |
分子量 |
307.33 g/mol |
IUPAC名 |
4-[(4-hydroxy-3-methoxyphenyl)diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H13N3O4S/c1-20-13-8-10(4-7-12(13)17)16-15-9-2-5-11(6-3-9)21(14,18)19/h2-8,17H,1H3,(H2,14,18,19) |
InChIキー |
PSDIXIAIHMIHBY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Purine, 6-[(triphenylstannyl)thio]-](/img/structure/B14334415.png)
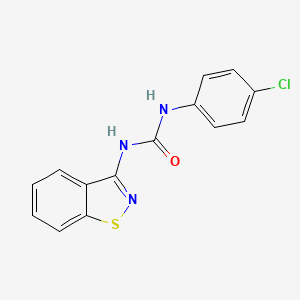
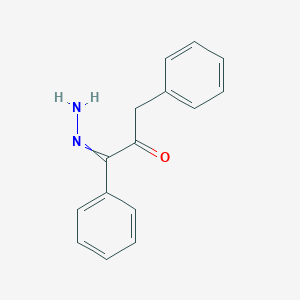
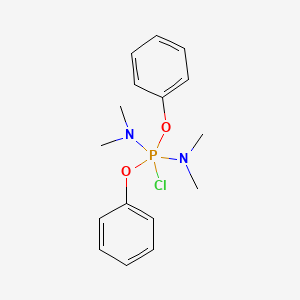
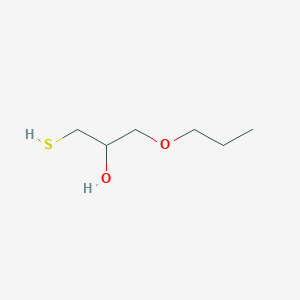
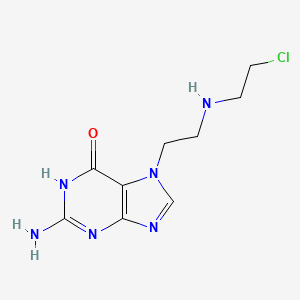
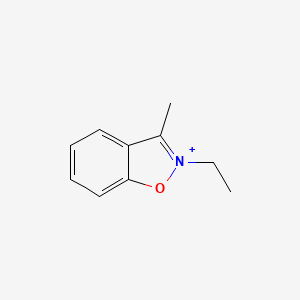
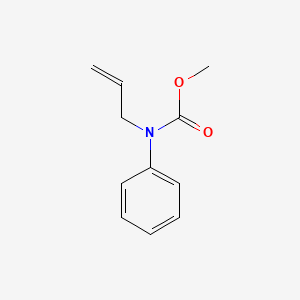
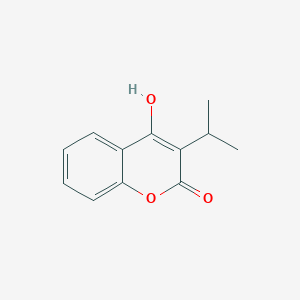

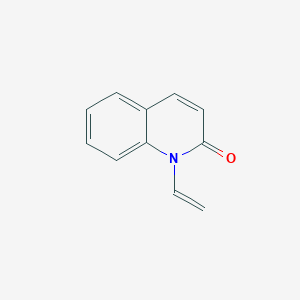
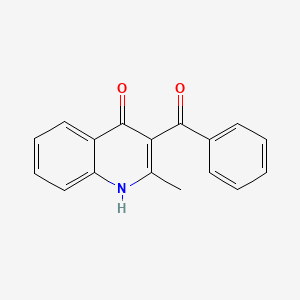
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
